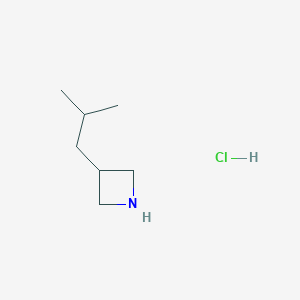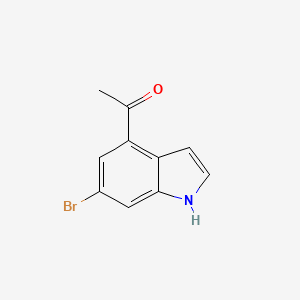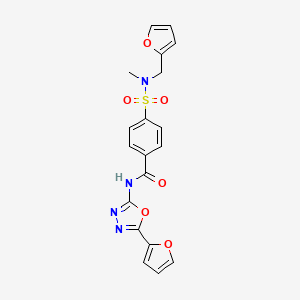![molecular formula C22H21NO4S2 B2701169 N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline CAS No. 701220-98-6](/img/structure/B2701169.png)
N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline is a useful research compound. Its molecular formula is C22H21NO4S2 and its molecular weight is 427.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization Catalysts
Compounds similar to N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline have been explored as catalysts in polymerization processes. For example, palladium aryl sulfonate phosphine catalysts have demonstrated the ability to copolymerize ethylene with acrylates or norbornenes, leading to high molecular weight polymers in high yields. This suggests potential for this compound in catalyzing polymer synthesis, particularly in creating novel polymeric materials with specific properties (Skupov et al., 2007).
Medicinal Chemistry
Although excluding drug use and dosage, it's worth noting that derivatives of benzenesulfonamide, structurally related to this compound, have been synthesized and evaluated for antibacterial and α-glucosidase inhibitory activities. Such studies imply that compounds with similar structural features might exhibit significant biological activities, potentially guiding the design of new therapeutic agents (Abbasi et al., 2016).
Organic Electronics
Research into organic electronics has also explored compounds with functionalities akin to this compound. For instance, the synthesis of triarylamine compounds for use as hole transport materials in photoelectric devices demonstrates the relevance of aromatic amines in developing components for organic light-emitting diodes (OLEDs) and solar cells. This indicates a potential application area for this compound in the field of organic electronics, contributing to the advancement of more efficient and sustainable energy solutions (Xiang-gao, 2007).
Propiedades
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-17-13-14-21(18(2)15-17)23-16-22(28(24,25)19-9-5-3-6-10-19)29(26,27)20-11-7-4-8-12-20/h3-16,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMQKMOKTNVKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2701089.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)

![[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2701095.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2701097.png)
![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2701103.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2701108.png)
![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)
